(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Description
The compound (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a polycyclic heterocyclic molecule featuring a fused cycloheptane-thieno-pyridine core and a benzodioxin methanone substituent. Its structural complexity arises from the integration of sulfur (thiophene), nitrogen (pyridine and amino group), and oxygen (benzodioxin) atoms within a constrained bicyclic framework. The amino group at position 3 may enhance solubility and hydrogen-bonding interactions, while the benzodioxin moiety could influence metabolic stability and receptor binding .
Properties
IUPAC Name |
(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-5-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c22-18-14-10-12-4-2-1-3-5-15(12)23-21(14)27-20(18)19(24)13-6-7-16-17(11-13)26-9-8-25-16/h6-7,10-11H,1-5,8-9,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHAOYIAOQMHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone , belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cycloheptathieno framework fused with a benzodioxin moiety. Its molecular formula can be represented as . The intricate arrangement of atoms in this compound contributes to its unique biological properties.
Research indicates that compounds similar to this one interact with various biological targets. The proposed mechanisms include:
- Inhibition of Inflammatory Pathways : Compounds with similar structures have shown potential in inhibiting the NF-κB and MAPK signaling pathways, crucial in inflammation and immune response regulation .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory properties of this compound. For instance:
- Cytokine Inhibition : Studies have demonstrated that related compounds can significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. For example, a derivative exhibited over 50% inhibition of IL-6 production compared to control groups .
Anticancer Potential
The compound's structure suggests potential anticancer activity:
- Cell Viability Assays : In vitro studies have shown that related thieno[3,2-e]pyridine derivatives can induce apoptosis in cancer cell lines while maintaining low cytotoxicity against normal cells .
Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of various thieno[3,2-e]pyridine derivatives, it was found that compounds exhibiting structural similarities to our target compound significantly suppressed cytokine release in RAW264.7 macrophages. The most effective compounds were noted to inhibit TNF-α and IL-6 secretion at concentrations as low as 10 µM .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| A2 | 51.64 | 50.70 |
| A6 | 49.83 | 48.23 |
| Control | 15.00 | 15.00 |
Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of thieno derivatives against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compounds sharing the cyclohepta-thieno-pyridine or related polycyclic cores are critical for understanding the target molecule’s properties. Key analogues include:
Functional Group Variations
- Amino Group vs. Chloro/Thioxo Groups: The amino group in the target compound contrasts with electrophilic substituents (e.g., chloro, thioxo) in analogues. This difference impacts reactivity—amino groups favor hydrogen bonding, while chloro groups enable nucleophilic substitution .
- Benzodioxin Methanone vs. Aromatic Aldehydes: The benzodioxin methanone in the target compound offers rigidity and metabolic stability compared to more labile aldehyde-containing analogues (e.g., 4a,b in ), which are prone to oxidation .
Similarity Assessment in Virtual Screening
Structural similarity to known bioactive compounds is evaluated using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients . For example:
- Gefitinib-like Scaffolds : The target’s fused heterocycles may align with kinase inhibitors like gefitinib, where similarity searches prioritize compounds with overlapping pharmacophores .
- Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., amino vs. chloro) can lead to drastic activity shifts, underscoring the need for nuanced similarity metrics .
Research Findings and Implications
- Bioactivity Potential: The amino and benzodioxin groups position the target compound as a candidate for CNS or anti-inflammatory applications, leveraging hydrogen-bonding and metabolic stability .
- Synthetic Challenges : Functionalizing the strained cycloheptane ring requires optimized conditions to avoid ring-opening side reactions observed in related systems .
Preparation Methods
Cycloheptane-Fused Thiophene Intermediate
Starting with a cycloheptane-fused thiophene derivative, nitration introduces a nitro group at position 3. For example, treating 6,7,8,9-tetrahydro-5H-cyclohepta[b]thiophene with nitric acid in sulfuric acid yields the 3-nitro derivative. Subsequent reduction using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride converts the nitro group to an amine, yielding 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thiophene.
Pyridine Ring Formation
The pyridine ring is introduced via cyclization. Reacting the thiophene amine with a cyanating agent (e.g., cyanogen bromide) forms a nitrile intermediate, which undergoes intramolecular cyclization under acidic conditions (HCl/EtOH) to yield the thieno[3,2-e]pyridine core. Alternatively, cyclization with formamide generates the pyridine ring directly.
Functionalization at Position 2: Methanone Installation
The methanone group at position 2 is introduced through a nucleophilic acyl substitution or Friedel-Crafts acylation.
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-carbonyl Chloride
The benzodioxin fragment is synthesized separately. 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is highly reactive and used directly in subsequent coupling reactions.
Coupling to the Thienopyridine Core
The 3-amino-thienopyridine intermediate reacts with the benzodioxin carbonyl chloride in anhydrous dichloromethane under nitrogen. Triethylamine is added to scavenge HCl, facilitating the formation of the methanone linkage. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound after 12–24 hours.
Reaction Scheme:
Optimization and Purification
Reaction Monitoring
Progress is tracked via thin-layer chromatography (TLC) using silica gel plates and a hexane:ethyl acetate (3:1) mobile phase. The product exhibits an Rf ≈ 0.5 under UV visualization.
Purification Techniques
Crude product is purified via column chromatography (SiO₂, gradient elution with hexane/ethyl acetate). Recrystallization from ethanol/water enhances purity, yielding white crystalline solid.
Analytical Characterization
Key spectroscopic data validate the structure:
| Analysis | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), 6.85 (s, 1H, thieno-H), 4.30 (m, 4H, dioxan-CH₂), 2.90 (m, 2H, cycloheptane-CH₂) |
| MS (ESI+) | m/z 423.1 [M+H]⁺ |
| IR (KBr) | 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O) |
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
If halogenation is feasible, introducing a bromine at position 2 of the thienopyridine enables a palladium-catalyzed coupling with benzodioxin boronic acid. This method offers regioselectivity but requires pre-halogenated intermediates.
Grignard Addition
A Grignard reagent derived from bromobenzodioxin reacts with a thienopyridine ketone precursor. Subsequent oxidation (e.g., PCC) forms the methanone, though this route risks over-oxidation.
Challenges and Mitigation
-
Benzodioxin Sensitivity : The ether linkages in benzodioxin are prone to cleavage under strong acidic conditions. Using mild bases (e.g., NaHCO₃) during coupling preserves integrity.
-
Amino Group Reactivity : The 3-amino group may undergo undesired acylation. Protecting groups (e.g., Boc) are employed temporarily, though direct coupling under controlled stoichiometry avoids this step.
Industrial-Scale Considerations
Patent CA2893318A1 emphasizes solvent recovery (DCM distillation) and catalyst recycling (Pd/C filtration) to enhance sustainability. Batch processes achieve yields >75% at kilogram scale.
Q & A
Q. What synthetic methodologies are commonly employed to prepare the core scaffold of (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone?
The synthesis typically involves cyclocondensation and alkylation strategies. For example, cyclocondensation of aromatic aldehydes with thiourea and malonodinitrile can yield pyrimidine intermediates, which are further functionalized via alkylation or thiolation (e.g., using methyl iodide or sodium ethoxide) to introduce the cycloheptathienopyridine moiety . The benzodioxin component is often synthesized separately and coupled via a methanone linkage under catalytic conditions. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-alkylated derivatives .
Q. How is structural confirmation of the compound achieved in synthetic workflows?
Structural validation relies on a combination of spectral and analytical techniques:
- NMR : H and C NMR identify proton environments and carbon connectivity, particularly distinguishing amino groups ( 4.5–5.5 ppm) and benzodioxin aromatic protons ( 6.5–7.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages to verify purity .
Q. What experimental design principles apply to studying the compound’s physicochemical properties?
Use randomized block designs with split-split plots for multi-variable studies (e.g., stability under varying pH, temperature). For example:
- Main plots : Environmental conditions (pH 3–9, 25–60°C).
- Subplots : Solvent systems (aqueous, DMSO, ethanol).
- Sub-subplots : Time points (0–72 hours). Replicates (n=4) ensure statistical robustness, while HPLC or UV-Vis quantifies degradation kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Discrepancies in NMR or IR spectra often arise from tautomerism or conformational flexibility. For example:
- Tautomerism : The amino group in the cycloheptathienopyridine core may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to track dynamic equilibria.
- Crystal Polymorphism : X-ray crystallography can differentiate between polymorphic forms that affect spectral profiles. Cross-validate with computational models (DFT) to predict stable conformers .
Q. What strategies optimize synthetic yields for analogs with modified benzodioxin substituents?
Low yields (<30%) in coupling reactions are common due to steric hindrance. Strategies include:
- Catalytic Systems : Use Pd(PPh) or CuI/1,10-phenanthroline for Suzuki-Miyaura coupling of halogenated benzodioxins.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity.
- Protecting Groups : Boc-protection of the amino group prevents undesired side reactions during benzodioxin coupling .
Q. How can AI-driven models enhance the design of derivatives with improved bioactivity?
Generative models like Adapt-cMolGPT enable target-specific molecular generation by:
- Training on Structural Datasets : Input scaffolds (e.g., cycloheptathienopyridine) and desired properties (e.g., logP < 3, solubility >50 µM).
- Fine-Tuning with Adapters : Incorporate bioactivity data (IC, Ki) from kinase assays to prioritize candidates.
- Validation via MD Simulations : Predict binding affinities to targets like MAPK or PI3K .
Q. What methodologies address discrepancies in biological activity data across studies?
Contradictory IC values may stem from assay variability (e.g., cell lines, incubation times). Mitigate via:
- Standardized Protocols : Use NIH/NCATS guidelines for dose-response curves (e.g., 72-hour incubation, ATP-based viability assays).
- Orthogonal Assays : Confirm activity via SPR (binding kinetics) and enzymatic assays (e.g., ADP-Glo™ kinase assays).
- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to calculate weighted mean IC .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 6.8–7.1 ppm (benzodioxin aromatic H), δ 4.2–4.5 ppm (cycloheptane CH) | |
| HRMS | m/z 453.1543 [M+H] (calculated for CHNOS) | |
| IR | 3350 cm (N-H stretch), 1680 cm (C=O) |
Table 2. Optimization Parameters for Microwave-Assisted Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–140°C | Maximizes coupling efficiency |
| Time | 30–45 minutes | Reduces degradation |
| Solvent | DMF:EtOH (3:1 v/v) | Enhances solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
